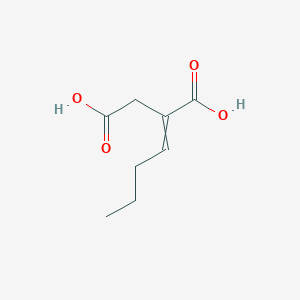

2-Butylidenebutanedioic acid

CAS No.: 132631-27-7

Cat. No.: VC19129340

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132631-27-7 |

|---|---|

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | 2-butylidenebutanedioic acid |

| Standard InChI | InChI=1S/C8H12O4/c1-2-3-4-6(8(11)12)5-7(9)10/h4H,2-3,5H2,1H3,(H,9,10)(H,11,12) |

| Standard InChI Key | ZZXACWDXWFBRCH-UHFFFAOYSA-N |

| Canonical SMILES | CCCC=C(CC(=O)O)C(=O)O |

Introduction

Structural Elucidation and Nomenclature

IUPAC Nomenclature and Molecular Framework

The systematic name 2-butylidenebutanedioic acid denotes a succinic acid backbone (butanedioic acid) with a butylidene substituent at the second carbon. The butylidene group (-CH₂CH₂CH₂CH₂=) introduces a double bond between C2 and the adjacent carbon, creating a planar, conjugated system. This structure aligns with IUPAC rules prioritizing the lowest locants for substituents and functional groups .

The molecular formula is C₈H₁₂O₄, derived from the parent succinic acid (C₄H₆O₄) augmented by a four-carbon unsaturated chain. Key features include:

-

Two carboxylic acid groups (-COOH) at C1 and C4

-

A trans-configuration at the C2-C3 double bond (based on steric preferences)

-

Potential for geometric isomerism (E/Z) depending on substituent orientation

Synthetic Methodologies

Base-Catalyzed Condensation

Patent US20030181743A1 outlines a versatile route to alkylidene succinates adaptable to 2-butylidenebutanedioic acid:

-

Step 1 (Knoevenagel Condensation):

Reacting diethyl succinate with butyraldehyde in the presence of a weak base (e.g., piperidine) induces α,β-unsaturation. -

Step 2 (Ester Hydrolysis):

Saponification of the ester groups using aqueous NaOH yields the free dicarboxylic acid:Critical parameters include pH control (maintained at 10-12) and temperature (<50°C to prevent decarboxylation) .

Physicochemical Properties

Comparative Analysis with Analogues

While experimental data for 2-butylidenebutanedioic acid remains unpublished, its ethylidene counterpart (2-ethylidenesuccinic acid) offers predictive insights :

The extended alkyl chain in the butylidene derivative reduces polarity, lowering aqueous solubility and slightly increasing lipophilicity (LogP ≈ 1.2 vs. 0.4 for ethylidene).

Reactivity and Applications

Polymer Chemistry

Alkylidene dicarboxylic acids serve as crosslinkers in unsaturated polyester resins. The butylidene moiety enhances:

-

Flexibility: Longer alkyl chains reduce glass transition temperatures (Tg) by 15-20°C compared to maleic acid-based polymers .

-

Hydrolytic Stability: Bulky substituents sterically shield ester linkages, increasing resistance to alkaline degradation.

Pharmaceutical Intermediates

The conjugated diene system enables Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered rings essential in drug scaffolds (e.g., tetracycline analogs) .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

-

Regioselectivity: Competing reactions at C1/C4 carboxylic groups necessitate protecting group strategies (e.g., tert-butyl esters).

-

Scale-Up Issues: Exothermic hydrolysis steps require precise temperature control to avoid side product formation.

Analytical Characterization

Advanced techniques for structural confirmation:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume